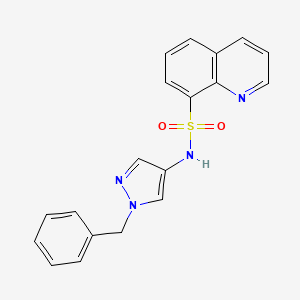
N-(1-benzylpyrazol-4-yl)quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzylpyrazol-4-yl)quinoline-8-sulfonamide, also known as BPQ8S, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology.
Mechanism of Action
The mechanism of action of N-(1-benzylpyrazol-4-yl)quinoline-8-sulfonamide is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes and disrupt protein-protein interactions, leading to the inhibition of various cellular processes, including cell proliferation and migration.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of enzyme activity, and the disruption of protein-protein interactions. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(1-benzylpyrazol-4-yl)quinoline-8-sulfonamide in lab experiments is its potential applications in various scientific research areas, including cancer therapy, enzyme inhibition, and protein-protein interaction studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which could affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on N-(1-benzylpyrazol-4-yl)quinoline-8-sulfonamide. One direction is to further investigate its mechanism of action, including its interactions with enzymes and proteins. Another direction is to explore its potential applications in other scientific research areas, such as drug discovery and biotechnology. Additionally, further studies are needed to optimize the synthesis method of this compound and improve its solubility in water.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential applications in various scientific research areas, including cancer therapy, enzyme inhibition, and protein-protein interaction studies. Its synthesis method involves the reaction of 1-benzylpyrazole-4-carboxaldehyde with 8-aminonaphthalene-1-sulfonic acid, and it has been characterized through various analytical techniques. While its mechanism of action is not fully understood, this compound has been shown to have various biochemical and physiological effects. However, further studies are needed to fully understand its potential applications and optimize its synthesis method.
Synthesis Methods
The synthesis of N-(1-benzylpyrazol-4-yl)quinoline-8-sulfonamide involves the reaction of 1-benzylpyrazole-4-carboxaldehyde with 8-aminonaphthalene-1-sulfonic acid in the presence of a catalyst. The resulting product is then purified through recrystallization and characterized through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.
Scientific Research Applications
N-(1-benzylpyrazol-4-yl)quinoline-8-sulfonamide has shown potential applications in various scientific research areas, including cancer therapy, enzyme inhibition, and protein-protein interaction studies. In cancer therapy, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In enzyme inhibition, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. In protein-protein interaction studies, this compound has been shown to disrupt the interaction between two proteins, which could lead to the development of new therapeutic agents.
properties
IUPAC Name |
N-(1-benzylpyrazol-4-yl)quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c24-26(25,18-10-4-8-16-9-5-11-20-19(16)18)22-17-12-21-23(14-17)13-15-6-2-1-3-7-15/h1-12,14,22H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOBTBKIWNLGQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide](/img/structure/B7518072.png)





![N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7518128.png)

![2-(5-Difluoromethyl-thiophen-3-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B7518157.png)